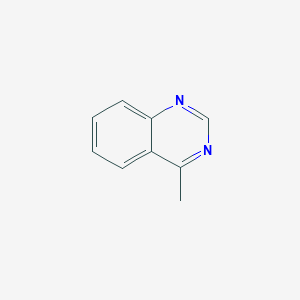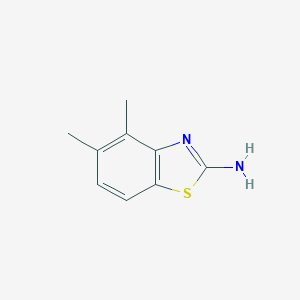![molecular formula C15H25N3O6 B149120 (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 133506-39-5](/img/structure/B149120.png)
(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate” is a pyrrolidine-2,5-dione derivative . It has a molecular weight of 328.37 .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .Molecular Structure Analysis
The compound has a complex molecular structure with a pyrrolidine ring . The InChI code for the compound is 1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for pyrrolidine-2,5-dione derivatives . In the crystal, molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 328.37 .Applications De Recherche Scientifique
Biomedical Applications
Research has demonstrated that derivatives of the given compound have potential in biomedical applications. For instance, a study developed a multicomponent reaction for synthesizing 5-isoxazolyl-5H-chromeno[2,3-b]pyridine scaffold, indicating promising biomedical applications (Vereshchagin et al., 2015).
Transdermal Permeation Enhancers
Compounds structurally related to the query chemical have been explored for their role as transdermal permeation enhancers. Specifically, derivatives of hexanoic acid have shown significant activity as enhancers, improving the transdermal delivery of drugs (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of β-Amino Alcohols
The compound has been implicated in the synthesis of β-amino alcohols from methyl epoxy stearate, highlighting its importance in creating renewable raw materials from functionalized fatty acids (Singh & Kamboj, 2010).
Advanced Glycation End Products (AGEs)
Research on short-chained α-hydroxycarbonyl compounds, including those related to the query compound, has contributed to understanding the formation of advanced glycation end products (AGEs), which are significant in the study of aging and chronic diseases (Rau & Glomb, 2022).
Synthesis of Functionalized Polymers
The compound's derivatives have been used in the synthesis of amino-functionalized (meth)acryl polymers, demonstrating the versatility of this chemical in creating polymers with potential applications in various fields, including biomedical engineering and materials science (Ritter, Tabatabai, & Herrmann, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPZHBCNFXHDS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OSu | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

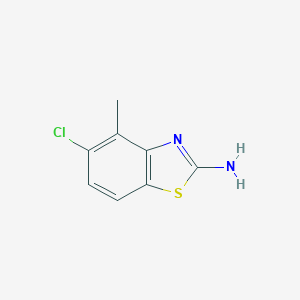

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
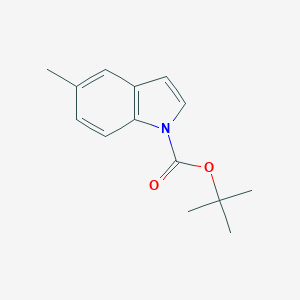
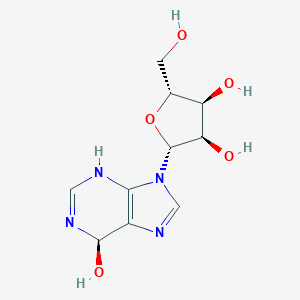
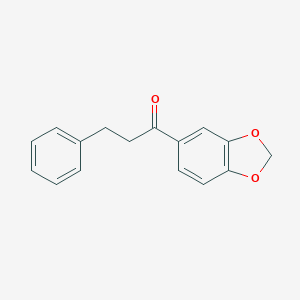
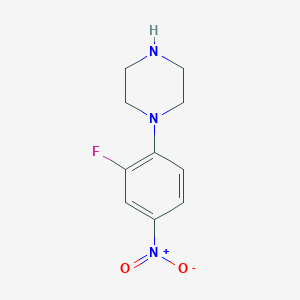
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

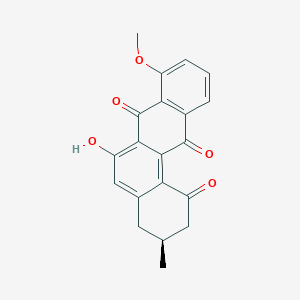
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)

